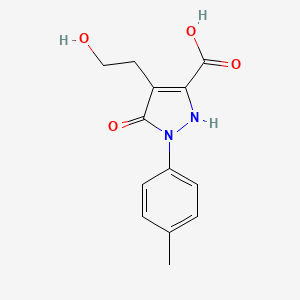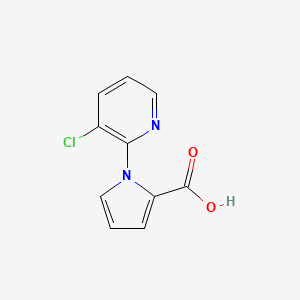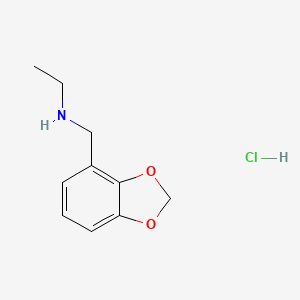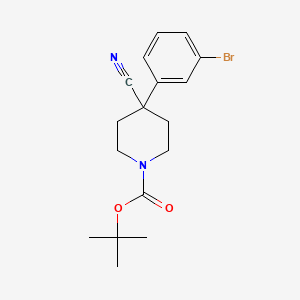![molecular formula C11H11N3O2 B1440092 5-[3-(烯丙氧基)苯基]-1,3,4-恶二唑-2-胺 CAS No. 1219828-21-3](/img/structure/B1440092.png)
5-[3-(烯丙氧基)苯基]-1,3,4-恶二唑-2-胺
描述
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine (5-APO) is a synthetic amine compound with a range of potential applications in scientific research. It is a versatile compound that can be used in a variety of experiments, from biochemical studies to physiological applications.
科学研究应用
合成和抗菌活性
已合成包括 5-[3-(烯丙氧基)苯基]-1,3,4-恶二唑-2-胺衍生物在内的化合物,并评估了它们的抗菌功效。例如,新的 1,3,4-恶二唑对大肠杆菌和马铃薯疫霉等生物表现出显着的抗菌活性,一些衍生物对结核分枝杆菌 H37Rv 菌株表现出抗结核活性 (Laddi 和 Desai,2016)。
抗真菌应用
对 5-[3-(烯丙氧基)苯基]-1,3,4-恶二唑-2-胺衍生物的研究也扩展到了抗真菌应用。使用分子筛和超声波等绿色化学工具合成的这些衍生物的新系列对白色念珠菌和黑曲霉等菌株表现出有希望的抗真菌活性 (Nimbalkar 等,2016)。
抗癌评估
这些化合物也已探索其抗癌潜力。已针对各种人类癌细胞系(包括乳腺癌 (MCF-7)、肺癌 (A549)、前列腺癌 (Du-145) 等)测试了这些衍生物,显示出良好至中等的活性,表明它们作为抗癌剂的潜力 (Yakantham 等,2019)。
作用机制
Target of Action
The primary targets of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine are key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine interacts with its targets by binding to these proteins. The molecular docking study indicated that this compound has potentially high binding affinity to these three target proteins . This interaction can inhibit the function of these proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The interaction of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine with its targets affects several biochemical pathways. By inhibiting AKT1, SRC, and EGFR, it can disrupt the signaling pathways that promote cell proliferation and survival . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the action of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is the inhibition of cancer cell growth. By interacting with its targets and affecting biochemical pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
生化分析
Biochemical Properties
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and upregulating pro-apoptotic genes . Moreover, it can inhibit the proliferation of bacterial cells by disrupting their metabolic processes and inhibiting essential enzymes .
Molecular Mechanism
At the molecular level, 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target and the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biological activity . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
5-(3-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMZLPRKLDCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677734 | |
| Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219828-21-3 | |
| Record name | 5-{3-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)


